molecular formula C15H20Cl2N2O2S B6459249 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane CAS No. 2549022-44-6

1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane

Cat. No. B6459249
CAS RN: 2549022-44-6
M. Wt: 363.3 g/mol
InChI Key: MWHWWRYPXXNHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane, or “CPD” for short, is a synthetic compound with a wide range of applications in scientific research. It is a member of the diazepane family of compounds, which are characterized by their two fused rings of five carbon atoms. CPD has been used in a variety of laboratory experiments, ranging from drug development to biochemistry. In

Scientific Research Applications

CPD has a variety of applications in scientific research. It has been used in drug development, where it has been employed as a drug candidate for treating certain types of cancer. It has also been used in biochemistry experiments, where it has been used to study the structure and function of proteins. Additionally, CPD has been used in laboratory experiments to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of CPD is not completely understood. However, it is believed to interact with certain proteins in the body, leading to changes in their structure and function. It is also believed to interact with certain receptors, leading to changes in their activity.
Biochemical and Physiological Effects
CPD has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to affect the activity of certain enzymes, leading to changes in their activity. Additionally, it has been shown to affect the activity of certain receptors, leading to changes in their activity. It has also been shown to affect the expression of certain genes, leading to changes in their expression.

Advantages and Limitations for Lab Experiments

CPD has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, CPD does have some limitations. For example, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it is not very stable in the presence of certain chemicals, making it unsuitable for certain experiments.

Future Directions

The future of CPD is very promising. It has a wide range of potential applications in scientific research, ranging from drug development to biochemistry. Additionally, further research may help to uncover new mechanisms of action and biochemical and physiological effects. Additionally, further research may help to uncover new methods of synthesis and new ways to use CPD in laboratory experiments. Finally, further research may help to uncover new applications for CPD in scientific research.

Synthesis Methods

CPD is synthesized using a two-step process. First, an aryloxide ester is reacted with a cyclopropanesulfonyl chloride. This reaction creates an intermediate which is then reacted with 2,4-dichlorophenylmethyl chloride to form CPD. This method has been used in a variety of lab experiments, and is relatively straightforward.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S/c16-13-3-2-12(15(17)10-13)11-18-6-1-7-19(9-8-18)22(20,21)14-4-5-14/h2-3,10,14H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHWWRYPXXNHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane

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